

2,8-Quinolinediol chemical properties and structure

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Compound of Interest

Compound Name: 2,8-Quinolinediol

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An In-depth Technical Guide to **2,8-Quinolinediol**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Quinolinediol, a heterocyclic organic compound, is a derivative of quinoline with hydroxyl groups at the 2 and 8 positions. It exists in tautomeric equilibrium with 8-hydroxy-2(1H)-quinolinone. This document provides a comprehensive overview of the chemical and physical properties of **2,8-Quinolinediol**, its molecular structure, and a summary of its biological significance and potential applications based on current research. While it is recognized as an endogenous metabolite, its specific roles in signaling pathways are still under investigation.

Chemical Structure and Identification

2,8-Quinolinediol is an aromatic heterocyclic compound. The presence of hydroxyl groups allows for hydrogen bonding, which influences its physical properties such as melting point and solubility. The structure is characterized by a quinoline core, which consists of a benzene ring fused to a pyridine ring.

Below is a visualization of the **2,8-Quinolinediol** chemical structure, specifically showing its common tautomeric form, 8-hydroxy-2(1H)-quinolinone.

Caption: Chemical structure of 8-hydroxy-2(1H)-quinolinone, a major tautomer of **2,8-Quinolinediol**.

Physicochemical Properties

A summary of the key chemical and physical properties of **2,8-Quinolinediol** is provided in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	8-hydroxyquinolin-2(1H)-one	[1]
Synonyms	2,8-Dihydroxyquinoline, 8-Hydroxycarbostyryl, Quinoline-2,8-diol	[2] [3]
CAS Number	15450-76-7	[2] [4]
Molecular Formula	C ₉ H ₇ NO ₂	[2] [3] [4]
Molecular Weight	161.16 g/mol	[2] [4]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	240-245°C (decomposes)	[2]
Density	1.35 g/cm ³	[2]
Solubility	Sparingly soluble in cold water; soluble in alkaline solutions and polar organic solvents like DMSO and ethanol.	[2] [5]
SMILES	OC1=C2NC(=O)C=CC2=CC=C1	[1] [4]
InChI	InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)	[1] [3]
InChI Key	ZXZKYYHTWHJHFT-UHFFFAOYSA-N	[3]
UV max	234, 258 nm (in DMSO)	[3]

Experimental Protocols

Synthesis

While a specific, detailed protocol for the synthesis of **2,8-Quinolinediol** is not readily available in the reviewed literature, general methods for the synthesis of 8-hydroxyquinoline derivatives can be adapted. The most common methods include the Skraup and Friedländer syntheses.[6]

- Skraup Synthesis: This method typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For **2,8-Quinolinediol**, a substituted aminophenol would likely serve as the starting material.
- Friedländer Synthesis: This approach involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive methylene group.[6]

Modern synthetic approaches may also utilize transition-metal-catalyzed C-H functionalization methods.[5] It is also noted that **2,8-Quinolinediol** can be used as a starting reagent for the preparation of β 2-adrenergic receptor agonists like Procaterol and Indacaterol.

Analysis

Standard analytical techniques are employed to characterize **2,8-Quinolinediol**.

- High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC, with reported purities of $\geq 99.0\%$.[2] A reverse-phase column could be utilized with a suitable mobile phase, such as a mixture of acetonitrile and water with a modifying agent like formic acid, to achieve separation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for structural elucidation. The spectra would confirm the presence of the aromatic and heterocyclic protons and carbons, as well as the hydroxyl groups.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and C=O stretching vibrations.

Biological Activity and Signaling Pathways

Biological Significance

2,8-Quinolinediol is recognized as an endogenous metabolite.^[3] Notably, elevated serum levels of **2,8-quinolinediol** have been observed in hemodialysis patients experiencing mild cognitive decline, suggesting a potential link to neurological processes in this patient population.^[3]

The broader class of 8-hydroxyquinoline derivatives, to which **2,8-Quinolinediol** belongs, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.^[4] These compounds are known for their ability to chelate metal ions, which is often implicated in their mechanism of action.^[1]

Potential Applications and Mechanisms of Action

- Pharmaceutical Intermediate: **2,8-Quinolinediol** serves as a precursor in the synthesis of more complex bioactive molecules, including those targeting neurological and cardiovascular pathways.^[5]
- Antimicrobial and Antiviral Potential: While the specific activity of **2,8-Quinolinediol** is not extensively detailed, related quinoline derivatives have shown promise as antimicrobial and antiviral agents.^[5] The proposed mechanism for some of these compounds involves the inhibition of enzymes essential for pathogen replication.^[5]
- Fluorescent Probes: The conjugated system of the quinoline ring and its ability to form complexes with metal ions make it a candidate for the development of fluorescent probes.^[5]

Signaling Pathways

Currently, there is limited specific information in the scientific literature detailing the direct involvement of **2,8-Quinolinediol** in defined signaling pathways. Research into the biological activity of quinoline derivatives is ongoing, and future studies may elucidate the specific molecular targets and signaling cascades modulated by **2,8-Quinolinediol**. Given its status as an endogenous metabolite, it may play a role in metabolic pathways that are yet to be fully characterized.

Conclusion

2,8-Quinolinediol is a well-characterized small molecule with established physicochemical properties. While its biological role is still being fully elucidated, its identification as an

endogenous metabolite and its association with certain clinical conditions highlight its potential significance. The broader family of 8-hydroxyquinolines demonstrates diverse and potent biological activities, suggesting that **2,8-Quinolinediol** may also possess important pharmacological properties. Further research is warranted to explore its specific mechanisms of action and its role in biological signaling pathways, which could open new avenues for its application in drug discovery and development.

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